The compound 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic organic molecule. Its structure features a pyrido[1,2-a]pyrimidin-4-one core, which is modified with various functional groups, including a thiazolidine ring and an amino group. The designation "(Z)" indicates the geometry of a double bond within the compound. This intricate molecular architecture suggests potential biological activity, warranting further investigation into its properties and applications.
This compound can be classified as a heterocyclic organic molecule, which typically consists of rings containing at least one atom that is not carbon (in this case, sulfur and nitrogen). It is cataloged under the CAS number 799830-96-9 and has a molecular formula of C27H30N4O4S2 with a molecular weight of approximately 538.68 g/mol. The compound's synthesis and characterization are of interest in medicinal chemistry due to its potential therapeutic applications.
The synthesis of this compound involves multiple steps that require careful selection of reagents and conditions. While specific synthetic routes for this exact compound are not extensively documented in the literature, general strategies can be inferred from related compounds:
For industrial applications, optimizing these synthetic routes to maximize yield while minimizing costs is crucial. Techniques such as continuous flow synthesis or automated purification processes might be employed to streamline production.
The molecular structure of 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can be described using various structural representations:
Property | Value |
---|---|
Molecular Formula | C27H30N4O4S2 |
Molecular Weight | 538.68 g/mol |
InChI Key | WCEYXKCCBLUNFI-RGEXLXHISA-N |
Canonical SMILES | COc1ccc(cc1)CCN1C(=S)S/C(=C\c2c(NCCCOC(C)C)nc3n(c2=O)cccc3)/C1=O |
These data highlight the complexity of the molecule's structure, which includes multiple functional groups that contribute to its chemical properties.
The compound is expected to participate in several chemical reactions due to its functional groups:
Common reagents used in these reactions might include oxidizing agents like potassium permanganate for oxidation and reducing agents such as sodium borohydride for reduction.
The mechanism of action for 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one likely involves interactions with specific biological targets such as enzymes or receptors.
The compound may act as an inhibitor or activator of these targets, leading to alterations in cellular pathways. For instance:
Further research is needed to elucidate the precise molecular interactions and biological implications.
Chemical stability under various conditions (e.g., pH, temperature) is critical for practical applications. The presence of multiple functional groups suggests potential reactivity under acidic or basic conditions.
Given its complex structure and potential biological activity, 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one may find applications in several fields:
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2